N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
Synthetic Methodologies : A range of synthetic strategies for creating benzamide derivatives and related compounds offers insights into the chemical versatility and potential applications of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide. These methodologies include the synthesis of novel heterocyclic compounds through reactions involving benzodifuranyl and triazines, showcasing the compound's potential as a precursor for developing new materials with unique chemical properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Evaluation : Research into N-(Pyridin-3-yl)benzamide derivatives, including compounds with methoxy groups, has shown moderate to good anticancer activity against various human cancer cell lines. This suggests that the compound could serve as a lead structure for developing new anticancer agents (Mohan, Sridhar, Laxminarayana, & Chary, 2021).
Potential Biological and Pharmacological Applications
Antimicrobial Activity : The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates significant antimicrobial activities. This highlights the compound's potential as a framework for developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
QSAR Modeling and Dopamine Receptor Binding Affinity : The application of QSAR modeling on dopamine D2 receptor antagonists, including compounds with methoxy benzamides, has identified structural requirements for enhancing receptor binding affinity. This indicates potential applications in designing drugs targeting neurological disorders (Samanta, Debnath, Gayen, Ghosh, Basu, Srikanth, & Jha, 2005).
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-9-14(22-2)11-16(20)19(12)8-7-18-17(21)13-5-4-6-15(10-13)23-3/h4-6,9-11H,7-8H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSBNBZZHQFZNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC(=CC=C2)SC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.